molecular formula C12H26S2 B11966392 Di-tert-hexyl disulphide CAS No. 94247-12-8

Di-tert-hexyl disulphide

Cat. No.: B11966392
CAS No.: 94247-12-8
M. Wt: 234.5 g/mol
InChI Key: LFRBEBAWOFBWRJ-UHFFFAOYSA-N
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Description

Di-tert-hexyl disulphide is an organic compound with the molecular formula C12H26S2. It is a type of disulphide, which means it contains a bond between two sulfur atoms. This compound is known for its unique chemical properties and is used in various industrial and scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Di-tert-hexyl disulphide can be synthesized through the oxidative coupling of thiols. One common method involves the use of oxidizing agents such as hydrogen peroxide (H2O2), iodine (I2), or dimethyl sulfoxide (DMSO) to facilitate the coupling of thiols to form disulphides . The reaction typically requires controlled conditions to avoid over-oxidation and the formation of unwanted by-products.

Industrial Production Methods

In industrial settings, this compound is often produced using metal-catalyzed reactions. Nickel(II) complexes, for example, can catalyze the cross-coupling of nonactivated alkyl bromides with di-tert-butyl disulphide as the sulfonating agent . This method allows for the efficient production of the compound on a larger scale.

Chemical Reactions Analysis

Types of Reactions

Di-tert-hexyl disulphide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: It can be reduced back to thiols.

    Substitution: The disulphide bond can be cleaved and substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and iodine (I2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under controlled conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Various substituted disulphides depending on the nucleophile used.

Scientific Research Applications

Di-tert-hexyl disulphide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of di-tert-hexyl disulphide involves the formation and cleavage of disulphide bonds. In biological systems, disulphide bonds play a crucial role in the folding and stabilization of proteins . The compound can interact with thiol groups in proteins, leading to the formation of disulphide bridges that stabilize the protein structure. This mechanism is also relevant in its antioxidant activity, where it can trap free radicals and prevent oxidative damage .

Comparison with Similar Compounds

Similar Compounds

    Di-tert-butyl disulphide: Similar in structure but with tert-butyl groups instead of tert-hexyl groups.

    Di-tert-dodecyl disulphide: Contains longer alkyl chains compared to di-tert-hexyl disulphide.

    Di-tert-octyl disulphide: Another similar compound with different alkyl chain lengths.

Uniqueness

This compound is unique due to its specific alkyl chain length, which can influence its physical and chemical properties. This makes it suitable for specific applications where other disulphides may not be as effective .

Properties

CAS No.

94247-12-8

Molecular Formula

C12H26S2

Molecular Weight

234.5 g/mol

IUPAC Name

2-methyl-2-(2-methylpentan-2-yldisulfanyl)pentane

InChI

InChI=1S/C12H26S2/c1-7-9-11(3,4)13-14-12(5,6)10-8-2/h7-10H2,1-6H3

InChI Key

LFRBEBAWOFBWRJ-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)(C)SSC(C)(C)CCC

Origin of Product

United States

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